1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one
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Overview
Description
1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one is a compound that features a pyrrolidine ring attached to a phenyl group via a carbonyl linkage. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one typically involves the reaction of pyrrolidine with 4-acetylbenzoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or neurotransmission .
Comparison with Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
4-(Pyrrolidine-1-carbonyl)benzoic acid: A structurally similar compound with distinct properties.
1-(4-(Pyrrolidine-1-carbonyl)phenyl)propan-1-one: A homolog with an additional carbon in the side chain
Uniqueness: 1-(4-(Pyrrolidine-1-carbonyl)phenyl)ethan-1-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a pyrrolidine ring and a phenyl group linked by a carbonyl group makes it a versatile scaffold in medicinal chemistry .
Properties
Molecular Formula |
C13H15NO2 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-[4-(pyrrolidine-1-carbonyl)phenyl]ethanone |
InChI |
InChI=1S/C13H15NO2/c1-10(15)11-4-6-12(7-5-11)13(16)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
QMPWMXIAFTWSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
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